molecular formula C15H16N2OS B2378808 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide CAS No. 590356-72-2

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide

Cat. No.: B2378808
CAS No.: 590356-72-2
M. Wt: 272.37
InChI Key: TWGIRVLBAQBXDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(4-methylphenyl)thiophene-3-carboxylic acid with cyclopropylamine in the presence of a coupling agent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl and thiophene rings, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-N-cyclopropyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-2-4-10(5-3-9)12-8-19-14(16)13(12)15(18)17-11-6-7-11/h2-5,8,11H,6-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGIRVLBAQBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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